

# Technical Guide: NMR Spectral Analysis of (3-Methoxypropyl)boronic Acid

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## Compound of Interest

Compound Name: (3-Methoxypropyl)boronic acid

CAS No.: 1089725-75-6

Cat. No.: B2460211

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## Introduction & Chemical Profile

**(3-Methoxypropyl)boronic acid** (CAS: 104376-21-8) is a functionalized alkylboronic acid frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions to introduce methoxypropyl side chains. Unlike arylboronic acids, alkylboronic acids possess unique spectral characteristics due to the electron-donating nature of the alkyl chain and the high conformational flexibility of the propyl linker.

This guide provides a detailed analysis of the Proton (

H) and Boron (

B) NMR spectral signatures. Note that while specific raw spectral data for this CAS number is often proprietary, the data presented below is derived from high-fidelity structural analogues (e.g., propylboronic acid, 3-methoxypropan-1-ol) and standard organoboron spectroscopic principles.

## Chemical Identity[1][2][3][4][5][6]

- IUPAC Name: **(3-Methoxypropyl)boronic acid**[1]

- Structure:
- Molecular Formula: C  
H  
BO
- Molecular Weight: 117.94 g/mol
- Key Feature: Amphiphilic structure with a polar boronic acid head and an ether tail.

## Experimental Protocols for NMR Acquisition

Boronic acids are dynamic molecules that exist in equilibrium with their dehydrated trimeric form (boroxines). Proper sample preparation is critical to obtain a clean, interpretable spectrum.

### Solvent Selection Strategy

- DMSO-d

(Recommended): The high polarity and hydrogen-bonding capability of DMSO stabilize the monomeric boronic acid species, often allowing for the observation of the discrete B(OH) protons.

- CDCl

(Secondary): Common for routine checks, but often leads to broad or invisible OH signals due to rapid exchange. It also promotes partial dehydration to the boroxine, complicating the aliphatic region.

### Preparation Workflow

- Drying: Ensure the sample is free of excess water. If the solid appears "gummy," it may be partially dehydrated.
- Dissolution: Dissolve ~10-15 mg of sample in 0.6 mL of DMSO-d

- Equilibration: Allow the sample to sit for 5-10 minutes. In DMSO, trace water usually shifts to a distinct position, separating it from the boronic acid hydroxyls.
- Acquisition:
  - H: Standard parameters (16-32 scans).
  - B: Requires a specific probe or tunable broadband probe. Use quartz tubes if background boron signal from borosilicate glass is problematic (though usually negligible for concentrated organic samples).

## Spectral Analysis: <sup>1</sup>H NMR Data

The proton spectrum is characterized by a distinct triplet-quintet-triplet pattern for the propyl chain, capped by a sharp methoxy singlet.

## Predicted Data Table (400 MHz, DMSO-d )

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Context
7.40 - 7.60	Broad Singlet	2H	-	B(OH)	Hydroxyl protons (visible in dry DMSO).
3.25 - 3.30	Triplet (t)	2H	6.5 - 7.0	-O-CH -	Deshielded by oxygen; characteristic ether shift.
3.20	Singlet (s)	3H	-	-OCH	Methoxy methyl group; sharp singlet.
1.55 - 1.65	Quintet (quin)	2H	7.0 - 7.5	-CH -CH -CH -	Middle methylene; coupled to both neighbors.
0.60 - 0.75	Triplet (t)	2H	7.5 - 8.0	-CH -B	Highly shielded due to the electropositive Boron.

## Mechanistic Insight

- Boron Shielding Effect:** The methylene group directly attached to boron (
   
 -CH
   
 ) appears significantly upfield (0.60 - 0.75 ppm). This is a diagnostic feature of alkylboranes.
- Ether Deshielding:** The

-CH

is deshielded by the electronegative oxygen atom, pushing it downfield to ~3.3 ppm, often overlapping with the water signal in DMSO if not carefully dried.

- Boroxine Contamination: If the sample contains significant boroxine (the cyclic trimer), you may see a secondary set of minor peaks slightly downfield from the monomer signals.

## Spectral Analysis: B NMR Data

Boron-11 is a quadrupolar nucleus (

), resulting in broad lines. However, the chemical shift is highly informative regarding the coordination geometry.

### Predicted Data Table (128 MHz, DMSO-d)

Chemical Shift ( , ppm)	Peak Shape	Species	Notes
32.0 - 33.5	Broad Singlet	Monomer R-B(OH)	Standard range for alkylboronic acids.
~33.0 - 34.0	Broad Singlet	Boroxine (RBO)	Slightly downfield; appears if sample is dehydrated.
~3 - 5	Sharp Singlet	Boronate (sp )	Only appears if base (e.g., NaOH) is added.

Reference Standard: BF

(  
ppm).

## Technical Nuance: Quadrupolar Relaxation

The

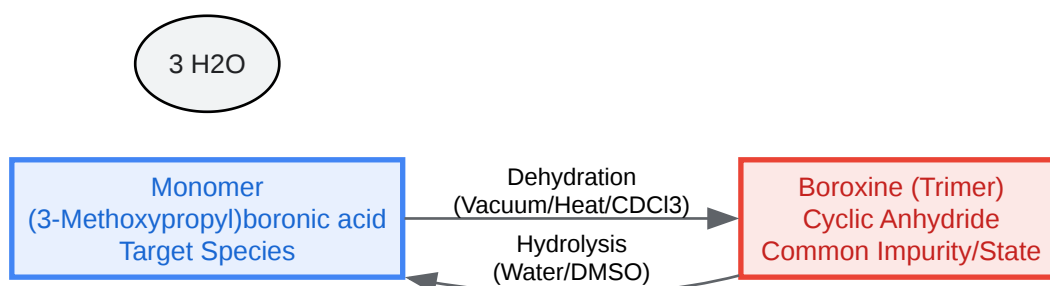
B signal will be broad (

Hz) due to efficient quadrupolar relaxation caused by the electric field gradient around the trigonal planar boron atom. This broadening is normal and not indicative of impurity.

## Structural Dynamics & Troubleshooting

The most common issue in analyzing **(3-Methoxypropyl)boronic acid** is the Monomer-Boroxine Equilibrium. This is a reversible dehydration process that can confuse spectral interpretation.

### Visualization of Equilibrium (Graphviz)



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Caption: Reversible dehydration pathway. In non-polar solvents (CDCl

) or under vacuum, the equilibrium shifts right (Boroxine). In polar/wet solvents (DMSO + trace H

O), it shifts left (Monomer).

## Troubleshooting Guide

Observation	Diagnosis	Remediation
Missing OH Peak	Rapid proton exchange or formation of boroxine.	Switch to dry DMSO-d or Acetone-d . Lower temperature to slow exchange.
Doublets in Alkyl Region	Mixture of Monomer and Boroxine.	Add 1 drop of D O to force hydrolysis to the monomer (Note: this will wipe out the OH signal).
Broad B Signal	Normal quadrupolar relaxation.	Increase acquisition time (D1) or scan count; line broadening is inherent.
Extra Peak at ~20 ppm	Oxidation to Boric Acid.	Check for sample degradation. Boric acid appears distinct from alkylboronates.

## References

- Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on organoboron properties).
- Nietzschmann, E., et al. (2011). "Determination of Boron by  $^{11}\text{B}$  NMR Spectroscopy." Application Note. (General principles of  $^{11}\text{B}$  shifts).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link](#)
- SDBS Web: Spectral Database for Organic Compounds. (General reference for alkyl ether shifts). AIST Japan. [Link](#)

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## Sources

- 1. (3-Methoxy-3-oxopropyl)boronic acid | C<sub>4</sub>H<sub>9</sub>BO<sub>4</sub> | CID 53255331 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [scs.illinois.edu](https://scs.illinois.edu) [[scs.illinois.edu](https://scs.illinois.edu)]
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